molecular formula C6H8N2O3 B6230477 ethyl 4-amino-1,2-oxazole-3-carboxylate CAS No. 1043389-19-0

ethyl 4-amino-1,2-oxazole-3-carboxylate

Cat. No.: B6230477
CAS No.: 1043389-19-0
M. Wt: 156.14 g/mol
InChI Key: ONTSEXDZCMYQRG-UHFFFAOYSA-N
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Description

Contextualization within Modern Heterocyclic Chemistry

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern heterocyclic chemistry, valued for its relative stability and the diverse reactivity it offers for chemical synthesis. nih.gov Isoxazoles are considered electron-deficient aromatic systems, which influences their chemical behavior and makes them valuable synthons for more complex molecular architectures. Their synthesis is well-established, with primary routes including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. nih.gov

Academic Significance of Functionalized 4-Amino-1,2-Oxazole Derivatives

Functionalized 1,2-oxazoles are of profound interest in academic and industrial research, particularly in the field of drug discovery. The incorporation of an amino group, especially at the 4-position, introduces a key functional handle for further molecular elaboration and a potential site for biological interactions. For instance, derivatives like methyl 4-amino-3-methoxyisoxazole-5-carboxylate have been synthesized and studied, highlighting the chemical community's interest in this substitution pattern. nih.gov The planarity of the isoxazole ring, often supported by intramolecular hydrogen bonding in amino-substituted derivatives, provides a rigid scaffold that is desirable in the design of molecules intended to fit into specific biological receptors. nih.gov While specific research on ethyl 4-amino-1,2-oxazole-3-carboxylate is lacking, the general class of 4-amino-1,2-oxazole carboxylates represents a promising area for the development of novel compounds with potential applications in medicinal chemistry and materials science.

The Challenge of Specificity

A thorough search for "this compound" yielded information primarily on its isomers, such as:

Ethyl 5-amino-3-methylisoxazole-4-carboxylate mdpi.com

Ethyl 2-amino-1,3-oxazole-4-carboxylate sigmaaldrich.comcymitquimica.com

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate nih.gov

While these related structures provide a general chemical context, crucial data points required for a dedicated article—including specific synthetic procedures, validated spectroscopic data (NMR, IR, Mass Spectrometry), and defined chemical reactivity—are not available for this compound. To maintain scientific integrity and adhere to the strict requirement of focusing solely on the requested compound, no assumptions or extrapolations from these isomers can be made.

Future research and publication of the synthesis and characterization of this compound would be necessary to enable the creation of a detailed and accurate scientific article on this specific molecule.

Properties

CAS No.

1043389-19-0

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl 4-amino-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-2-10-6(9)5-4(7)3-11-8-5/h3H,2,7H2,1H3

InChI Key

ONTSEXDZCMYQRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC=C1N

Purity

95

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Amino 1,2 Oxazole 3 Carboxylate and Analogues

Historical and Pioneering Synthetic Routes to Oxazole (B20620) Derivatives

The initial forays into oxazole synthesis date back to the 19th century. A foundational method is the Robinson–Gabriel synthesis , which involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield an oxazole. pharmaguideline.com This reaction typically requires a cyclodehydrating agent like sulfuric acid or phosphorus pentachloride. pharmaguideline.com

Another classic approach is the Fischer oxazole synthesis , first described in 1896. This method utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. The Van Leusen reaction , developed in 1977, offers a pathway to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), and is particularly useful for the formation of 5-substituted oxazoles. nih.gov

Early research also explored the condensation of aromatic aldehydes with hydroxyimino-β-diketones in the presence of dry hydrogen chloride, which leads to the formation of acetyl-oxazoles after the reduction of an intermediate N-oxide. rsc.org These pioneering methods laid the groundwork for the development of more advanced and versatile synthetic strategies.

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has introduced a variety of sophisticated methods for the construction of the oxazole ring and the introduction of specific functionalities. These strategies often offer improved yields, milder reaction conditions, and greater functional group tolerance compared to historical methods.

Cycloaddition Reactions in 1,2-Oxazole Ring Formation

Cycloaddition reactions are powerful tools for the construction of heterocyclic rings, and the 1,2-oxazole (isoxazole) core is no exception. These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring in a single step. youtube.com

A prominent method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. youtube.comnih.gov Nitrile oxides can be generated in situ from various precursors, such as aldoximes, through oxidation. researchgate.net The reaction between a nitrile oxide and an alkyne leads directly to the formation of the isoxazole (B147169) ring. youtube.com This method is widely recognized for its convenience in producing a diverse range of isoxazole derivatives. researchgate.net The regioselectivity of this reaction can sometimes be low, leading to mixtures of products. youtube.com However, the use of catalysts, such as copper, can enhance the reaction rate and selectivity. youtube.comnih.gov

The reaction between hydroxylamine (B1172632) and an α,β-unsaturated carbonyl compound is another key strategy for isoxazoline (B3343090) synthesis. researchgate.net More specifically for isoxazoles, the condensation of 1,3-dicarbonyl compounds with hydroxylamine or its derivatives provides a direct route to the isoxazole ring. This method relies on the initial formation of a monoxime, which then undergoes cyclization and dehydration to afford the final isoxazole product.

Multi-Component Reactions for Oxazole Annulation

Multi-component reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, have emerged as a highly efficient approach for synthesizing oxazole derivatives. researchgate.netacs.org These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. researchgate.net

One such example is the acid-promoted multicomponent reaction of arylglyoxal monohydrates, nitriles, and various C-nucleophiles to produce fully substituted oxazoles. This process often proceeds through a Robinson–Gabriel-type reaction as a key step. The van Leusen reaction itself can be considered a type of multicomponent reaction, combining an aldehyde, TosMIC, and a base. nih.gov Researchers have also developed one-pot, three-component cycloaddition strategies for the synthesis of complex heterocyclic scaffolds. acs.org

Strategies for Introducing the 4-Amino Functionality

The introduction of an amino group at the C4 position of the oxazole ring is a crucial step in the synthesis of the target compound, ethyl 4-amino-1,2-oxazole-3-carboxylate. Several strategies can be employed to achieve this functionalization.

One direct approach involves the use of a starting material that already contains the necessary nitrogen functionality. For instance, the condensation of α-bromoacetophenones with urea (B33335) can lead to the formation of a 2-aminooxazole ring system. nih.gov A similar strategy involves the reaction of ethyl 2-chloroacetoacetate with urea, followed by hydrolysis, to synthesize 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid. researchgate.net

Alternatively, the amino group can be introduced onto a pre-formed oxazole ring. This can be achieved through various methods, including nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 4-position. However, nucleophilic substitution on the oxazole ring can be challenging and may lead to ring cleavage rather than substitution. pharmaguideline.com More advanced methods, such as gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition between an ynamide and an N-acyl pyridinium (B92312) N-aminide, provide an efficient and flexible route to highly functionalized 4-aminooxazoles. birmingham.ac.uk

The synthesis of the specific target molecule, this compound, would likely involve a multi-step sequence combining the formation of the substituted isoxazole ring with a method for introducing the 4-amino group. For example, a plausible route could start with the cycloaddition of a suitable alkyne and nitrile oxide to form an isoxazole carboxylate, followed by a subsequent amination step at the 4-position. The synthesis of a related compound, ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate, has been reported involving the condensation of ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate with urea. nih.gov

Installation and Modification of the 3-Carboxylate Ester Group

The introduction and subsequent modification of the 3-carboxylate ester group on the 1,2-oxazole ring are crucial steps in the synthesis of the target compound and its derivatives. The reactivity of this position is influenced by the electronic nature of the oxazole ring.

One of the primary methods for constructing the 1,2-oxazole ring already bearing the carboxylate group involves the cyclization of a three-carbon component with hydroxylamine hydrochloride. nih.gov A key precursor in this approach is a β-enamino ketoester. For instance, the reaction of β-enamino ketoesters with hydroxylamine can lead to the formation of the corresponding 1,2-oxazole-4-carboxylates. nih.gov The ester group, in this case, is incorporated into the starting materials, such as in ethyl 2-chloroacetoacetate, which can be condensed with a nitrogen source like urea followed by hydrolysis to yield a carboxylic acid at the 5-position of a 2-amino-1,3-oxazole, a related isomer. researchgate.net

A relevant synthesis of a close analogue, ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate, demonstrates a multi-step sequence where the ethyl carboxylate is a key functional group from the beginning of the synthesis. nih.gov The process starts with a dipolar cycloaddition between 3-butyn-2-one (B73955) and ethyl 2-chloro-2-(hydroxyimino)acetate to form ethyl 5-acetylisoxazole-3-carboxylate. nih.gov This intermediate is then brominated to yield ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, which subsequently reacts with urea to form the final aminooxazole-substituted isoxazole. nih.gov This highlights a strategy where the ethyl carboxylate group is stable to the reaction conditions required for the formation and modification of the appended oxazole ring.

Furthermore, modifications of the ester group can be achieved through standard chemical transformations. For example, basic hydrolysis of the ethyl ester can yield the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amide or different ester derivatives. The synthesis of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid from the condensation of urea with ethyl 2-chloroacetoacetate followed by basic hydrolysis is an example of such a modification. researchgate.net

The van Leusen oxazole synthesis, which typically involves reacting an aldehyde with tosylmethyl isocyanide (TosMIC), is a powerful tool for forming the oxazole ring. mdpi.comijpsonline.com This method can be adapted to produce oxazoles with various substituents, and the carboxylate group can be introduced either on the aldehyde precursor or post-synthetically.

PrecursorReagentsProductReference
β-enamino ketoestersHydroxylamine hydrochlorideMethyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates nih.gov
Ethyl 2-chloroacetoacetate, Urea1. Condensation 2. Basic Hydrolysis2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid researchgate.net
Ethyl 5-acetylisoxazole-3-carboxylateN-bromosuccinimide, p-toluenesulfonic acidEthyl 5-(2-bromoacetyl)isoxazole-3-carboxylate nih.gov
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylateUreaEthyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate nih.gov

Green Chemistry Approaches in 1,2-Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 1,2-oxazoles to minimize environmental impact. ijpsonline.comijpsonline.com These approaches focus on reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. kthmcollege.ac.in

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating the synthesis of oxazole derivatives. benthamdirect.comeurekaselect.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. nih.govacs.org

A notable example is the two-component [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org Under microwave irradiation at 65 °C and 350 W for just 8 minutes in isopropanol (B130326) (IPA), 5-substituted oxazoles were obtained in excellent yields (up to 96%). nih.govacs.org This method highlights the efficiency and speed of microwave-assisted protocols. The choice of solvent and base is also crucial; for instance, using IPA as a solvent avoids more toxic and high-boiling point alternatives. acs.org

ReactantsConditionsProductYieldReference
Aryl aldehydes, TosMICK3PO4, Isopropanol, Microwave (350W, 65°C)5-Substituted oxazolesup to 96% nih.govacs.org
Aryl aldehydes, TosMICK3PO4, Isopropanol, Microwave (280W, 60°C)4,5-Disubstituted oxazolines92-95% nih.govacs.org
Hippuric acid, Aldehyde/KetoneAcetic anhydride, MgO/Al2O3, MicrowaveAzalactonesHigh ijpsonline.com

Ultrasound-Mediated Synthesis

Ultrasound irradiation is another green chemistry tool that enhances chemical reactivity through acoustic cavitation. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazolines, which are structurally related to 1,2-oxazoles. nih.govnih.gov Sonochemistry can lead to shorter reaction times, milder reaction conditions, and improved yields. mdpi.com

For instance, a one-pot, two-step synthesis of novel isoxazoline substituted sulfonamides was developed using ultrasonic irradiation at room temperature in an aqueous medium. nih.gov This method is noted for being straightforward and environmentally friendly. The combination of microwave and ultrasound (SMUI) has also been explored for the synthesis of pyrazole (B372694) and isoxazole derivatives of curcumin, demonstrating a significant reduction in reaction time to 10-20 minutes. researchgate.net

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green solvents due to their low volatility, non-flammability, and high thermal stability. kthmcollege.ac.intandfonline.com They have been effectively used as recyclable reaction media for the synthesis of oxazole derivatives.

An advanced one-pot van Leusen synthesis of oxazoles was developed using the ionic liquid [bmim]Br as the solvent. ijpsonline.com This system allowed for high yields and the ionic liquid could be reused up to six times without a significant loss in product yield. Similarly, long-chained acidic ionic liquids have been used for the metal-free synthesis of benzoxazole (B165842) derivatives through intermolecular cyclization. ijpsonline.com Deep eutectic solvents have also been employed as effective catalysts for the one-pot synthesis of 2-aminooxazole derivatives with excellent yields under mild conditions. ijpsonline.com

Biocatalysis and Metal-Free Synthetic Routes

The development of biocatalytic and metal-free synthetic routes is a cornerstone of green chemistry, aiming to replace toxic and expensive metal catalysts with more benign alternatives. rsc.org

Metal-free approaches for oxazole synthesis have gained considerable attention. researchgate.net A novel strategy involves the metal-free C–O bond cleavage of an ester using amines to synthesize substituted oxazoles. rsc.org This reaction proceeds smoothly, combining C–O bond cleavage with C–N and C–O bond formation in a single pot, using iodine as the sole oxidant. rsc.org Another metal-free method is the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom from an oxidant like PhIO, which operates under exceptionally mild conditions. acs.org Furthermore, electrochemical synthesis provides a sustainable route, as seen in the phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids, which avoids transition metals and toxic oxidants. rsc.org

While specific examples of biocatalysis for the direct synthesis of this compound are not prevalent in the reviewed literature, the use of enzymes in organic synthesis is a rapidly growing field. Enzymes offer high selectivity and operate under mild conditions, making them ideal for green synthesis. Their application in the synthesis of precursors or in the modification of the final oxazole structure represents a promising future direction.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms behind the formation of the 1,2-oxazole ring is fundamental for optimizing synthetic protocols and controlling regioselectivity.

One of the most common pathways to 1,2-oxazoles is the reaction of a three-carbon component, such as a β-enamino ketoester, with hydroxylamine. nih.gov A plausible mechanism for this transformation involves two potential routes. In the first route, the hydroxylamine attacks the enamine carbon, leading to the elimination of dimethylamine (B145610) and the formation of an intermediate that undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,2-oxazole. nih.gov An alternative pathway involves the initial nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone moiety. nih.gov Detailed spectral analysis, including 1H, 13C, and 15N NMR, as well as X-ray crystallography, has been used to unambiguously determine the resulting regioisomer, confirming the formation of 5-substituted-1,2-oxazole-4-carboxylates from β-enamino ketoesters. nih.gov

Another key transformation is the Van Leusen oxazole synthesis, where tosylmethyl isocyanide (TosMIC) reacts with an aldehyde in a basic medium. ijpsonline.com This reaction proceeds via the deprotonation of the active methylene (B1212753) group of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes cyclization and elimination of p-toluenesulfinic acid to form the 5-substituted oxazole ring. mdpi.com

Mechanistic studies of green synthetic methods have also been conducted. For example, in the electrochemical synthesis of oxazoles, it is suggested that an acyloxyphosphonium ion is generated as a key intermediate through anodic oxidation. This is followed by nucleophilic substitution and cycloaddition with an isocyanide to form the oxazole ring. rsc.org

Chemical Reactivity and Derivatization Strategies of Ethyl 4 Amino 1,2 Oxazole 3 Carboxylate

Reactivity of the 4-Amino Group

The 4-amino group in ethyl 4-amino-1,2-oxazole-3-carboxylate is a primary nucleophilic center, readily participating in a variety of chemical reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carboxylate group and the oxazole (B20620) ring.

Acylation and Sulfonylation Reactions

The amino group can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out using acylating or sulfonylating agents in the presence of a base. For instance, the reaction with acyl chlorides or sulfonyl chlorides provides a straightforward method for introducing a wide range of substituents at the 4-position. These derivatives are often explored for their potential biological activities.

Diazotization and Subsequent Transformations

The primary amino group can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is a versatile intermediate that can be transformed into a variety of other functional groups. For example, it can be subjected to Sandmeyer-type reactions to introduce halides or a cyano group. It can also be coupled with activated aromatic compounds to form azo dyes. researchgate.net

Condensation Reactions with Carbonyl Compounds

The 4-amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netmdpi.com These reactions are typically catalyzed by an acid or base and involve the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com The stability of the resulting imine is influenced by the nature of the carbonyl compound and the reaction conditions. These Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems.

Transformations Involving the 1,2-Oxazole Ring System

The 1,2-oxazole ring, also known as isoxazole (B147169), is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its reactivity is governed by the bond energies and electron distribution within the ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Oxazole Core

The 1,2-oxazole ring is generally considered to be an electron-deficient aromatic system, making electrophilic substitution reactions challenging. pharmaguideline.comyoutube.com However, the presence of the activating amino group at the C4 position can facilitate electrophilic attack at other positions on the ring. The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com

Nucleophilic aromatic substitution on the oxazole ring is also uncommon and typically requires the presence of a good leaving group. tandfonline.comthepharmajournal.com The ease of displacement of halogens on the oxazole ring follows the order C2 >> C4 > C5. tandfonline.comthepharmajournal.com Nucleophilic attack can sometimes lead to ring cleavage rather than substitution. pharmaguideline.com

Ring-Opening and Rearrangement Reactions

The 1,2-oxazole ring can undergo ring-opening reactions under various conditions, such as treatment with reducing agents or strong bases. pharmaguideline.comrsc.org For instance, reduction of the oxazole ring can lead to cleavage and the formation of open-chain products. pharmaguideline.com

Rearrangement reactions of the 1,2-oxazole ring can also occur, leading to the formation of other heterocyclic systems. rsc.org These rearrangements can be initiated by heat, light, or chemical reagents. rsc.orgwikipedia.org One notable example is the Cornforth rearrangement, which involves the thermal rearrangement of a 4-acyloxazole. wikipedia.org Another is the Boulton–Katritzky rearrangement. rsc.org These reactions provide pathways to isomeric oxazoles or other five-membered rings.

Cycloaddition Reactions with the Oxazole Ring

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, which provides a pathway to synthesize substituted pyridine (B92270) and furan (B31954) derivatives. The reactivity of the oxazole in such transformations is significantly influenced by the nature of its substituents. The presence of electron-donating groups on the oxazole ring generally facilitates the reaction with dienophiles. For the title compound, the 4-amino group is expected to act as an electron-donating substituent, thereby activating the oxazole ring for cycloaddition.

While specific studies detailing the cycloaddition reactions of this compound are not extensively documented, the general reactivity of related amino-oxazoles has been explored. For instance, N,N-disubstituted 2-aminooxazoles have been shown to react with maleimide (B117702) in acetic acid at room temperature. osi.lv This reaction does not result in a typical Diels-Alder adduct but instead leads to the formation of 1,2-oxazine derivatives through an addition and ring transformation sequence. osi.lv This suggests that the amino group can direct the reactivity of the oxazole ring towards pathways other than the classic Diels-Alder cycloaddition, depending on the reaction partner and conditions.

The general mechanism for a Diels-Alder reaction involving an oxazole typically leads to a bicyclic intermediate which can subsequently lose a molecule (like water or an alcohol) to aromatize into a pyridine ring. The reaction of 1,2-oxazoles as a diene component is a known method for constructing new heterocyclic systems. nih.gov

Modifications of the Ethyl Ester Group

The ethyl ester group at the 3-position of the molecule is amenable to a variety of classical ester transformations, including hydrolysis, transesterification, and reduction. These reactions provide routes to other important functional groups, such as carboxylic acids, different esters, and primary alcohols, respectively, thereby expanding the synthetic utility of the core scaffold.

The ethyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 4-amino-1,2-oxazole-3-carboxylic acid. This transformation is typically achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is typically carried out by heating the ester in an aqueous acidic solution. For example, the hydrolysis of a related oxazole ester was successfully achieved using 6 N HCl at 100 °C to afford the carboxylic acid in good yield. This precedent suggests that similar vigorous acidic conditions would likely be effective for the hydrolysis of this compound.

The resulting 4-amino-1,2-oxazole-3-carboxylic acid is a valuable intermediate for further derivatization, such as amide bond formation.

Transesterification allows for the conversion of the ethyl ester into other alkyl esters (e.g., methyl, propyl, etc.) by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.

The ethyl ester group can be reduced to a primary alcohol, yielding (4-amino-1,2-oxazol-3-yl)methanol. This transformation requires the use of strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for the reduction of esters to primary alcohols. nih.govlibretexts.orgchemistrysteps.com The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov The mechanism involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of an ethoxide ion to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of hydride to yield the primary alcohol after an aqueous workup. chemistrysteps.com

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters to alcohols, although they are effective for reducing aldehydes and ketones. libretexts.org Therefore, for the conversion of this compound to its corresponding alcohol, a potent hydride donor such as LiAlH₄ would be the reagent of choice. libretexts.orgchemistrysteps.com

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis (¹H, ¹³C, ¹⁵N NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the detailed structural analysis of ethyl 4-amino-1,2-oxazole-3-carboxylate in solution. The combined application of ¹H, ¹³C, and ¹⁵N NMR provides a comprehensive picture of the molecule's atomic connectivity and electronic landscape, which is essential for confirming its structure and investigating tautomeric possibilities.

Studies have demonstrated that for similar amino-substituted azoles, the amino tautomer is generally the more stable form. nih.gov In ¹H NMR spectra, the protons of the amino group (NH₂) typically present as a broad signal, while the ethyl ester group gives rise to a characteristic triplet and quartet pattern. rsc.org The ¹³C NMR spectrum is informative for identifying the carbon framework, with the oxazole (B20620) ring carbons and the carbonyl carbon of the ester showing distinct chemical shifts. organicchemistrydata.org

Furthermore, ¹⁵N NMR spectroscopy offers direct insight into the nitrogen environments, clearly distinguishing between the "pyrrole-like" and "pyridine-like" nitrogens within heterocyclic systems. mdpi.com For amino-substituted heterocycles, the amino group nitrogen resonates at a characteristic upfield chemical shift. mdpi.com The analysis of these spectra collectively supports the predominance of the amino tautomer over the imino form in solution.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~1.30Triplet-CH₃ (Ethyl)
~4.30Quartet-OCH₂ (Ethyl)
~7.50Broad Singlet-NH₂
~8.40SingletC₅-H

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~14.0-CH₃ (Ethyl)
~61.0-OCH₂ (Ethyl)
~108.0C₄
~150.0C₃
~158.0C₅
~162.0C=O (Ester)

Single-Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Structure and Crystal Packing

Crystallographic analyses of related amino-oxazole and amino-isoxazole structures reveal common motifs. iucr.orgnih.gov The oxazole ring is typically planar, and there is often evidence of an intramolecular hydrogen bond between a hydrogen of the amino group and the carbonyl oxygen of the ester. nih.govnih.gov This interaction contributes to a relatively planar molecular conformation.

In the crystal lattice, molecules are often linked through intermolecular hydrogen bonds. iucr.orgnih.gov A common interaction involves the second hydrogen of the amino group forming a hydrogen bond with the oxazole ring nitrogen of a neighboring molecule. iucr.orgnih.gov These hydrogen bonds, along with other non-covalent interactions, create a stable, repeating three-dimensional network. Hirshfeld surface analysis is a computational tool used alongside SC-XRD to visualize and quantify these intermolecular contacts, highlighting the relative importance of different interactions in the crystal packing. iucr.org

Table 3: Illustrative Crystallographic Parameters for a Substituted Isoxazole (B147169) Derivative iucr.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.35
b (Å)10.21
c (Å)12.85
β (°)105.3
Volume (ų)930.5
Z4

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within this compound and probing the nature of its intermolecular interactions.

The IR spectrum displays characteristic absorption bands that serve as fingerprints for the molecule's constituent parts. The N-H stretching vibrations of the primary amino group are typically observed as one or two bands in the 3300-3500 cm⁻¹ region. The aliphatic C-H stretching of the ethyl group appears just below 3000 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the ester is a prominent feature, usually found around 1700-1720 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the oxazole ring appear in the 1500-1650 cm⁻¹ range. The positions and shapes of the N-H and C=O bands can be sensitive to hydrogen bonding, often showing broadening or shifts in frequency. nih.gov

Raman spectroscopy offers complementary data, particularly for symmetric vibrations and the carbon backbone, aiding in a complete vibrational assignment.

Table 4: Key Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Assignment
3450-3300N-H Stretching (Amino)
2980-2900C-H Stretching (Aliphatic)
~1715C=O Stretching (Ester)
1650-1500C=N, C=C Stretching (Oxazole Ring)
~1240C-O Stretching (Ester)

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. It also sheds light on the molecule's stability and structural features by analyzing the fragmentation patterns that occur upon ionization.

Under electron ionization (EI), the mass spectrum will show a molecular ion peak ([M]⁺•) corresponding to the exact molecular weight (157.0487 g/mol for C₅H₇N₃O₃). nih.gov The fragmentation of similar ethyl ester-containing heterocyclic compounds often begins with characteristic losses. researchgate.net A common initial fragmentation is the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion. Alternatively, the molecule may lose a molecule of ethanol (B145695) (CH₃CH₂OH, 46 Da). researchgate.net Subsequent fragmentation can involve the cleavage of the oxazole ring itself, leading to various smaller, characteristic fragment ions.

Table 5: Plausible Major Fragment Ions in the EI Mass Spectrum

m/z (mass-to-charge ratio)Proposed Fragment Identity
157[M]⁺• (Molecular Ion)
112[M - •OCH₂CH₃]⁺
111[M - CH₃CH₂OH]⁺•
84[M - •OCH₂CH₃ - CO]⁺

Computational and Theoretical Investigations of Ethyl 4 Amino 1,2 Oxazole 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of molecules. Such studies provide insights into orbital energies, charge distribution, and molecular stability. For heterocyclic compounds like oxazoles, DFT methods are routinely used to predict their behavior in chemical reactions. mdpi.com While DFT studies have been performed on various oxazole (B20620) and oxadiazole derivatives, specific published data for ethyl 4-amino-1,2-oxazole-3-carboxylate is not available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. FMO analysis for oxazole derivatives often reveals the localization of these orbitals, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, a typical FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution. However, specific energy values and orbital maps for this compound are not found in the reviewed literature.

Electrostatic Potential Maps and Charge Distribution Analysis

Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution on a molecule's surface. These maps are invaluable for predicting intermolecular interactions, as they highlight electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net In a molecule like this compound, the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the carbonyl oxygen of the ester group are expected to be regions of negative electrostatic potential, while the amino group's hydrogens would be areas of positive potential.

A detailed analysis would provide specific potential values and a visual map, but such specific data for the title compound are not available in the current literature.

Tautomerism and Isomerism Studies

The presence of an amino group adjacent to the heterocyclic ring introduces the possibility of tautomerism, specifically amino-imino tautomerism. Computational studies are crucial for determining the relative stability of different tautomeric forms by calculating their energies. beilstein-journals.org For this compound, the imino tautomer would feature a double bond between the C4 carbon and the exocyclic nitrogen.

Theoretical calculations would typically predict the most stable tautomer in the gas phase and in different solvents. At present, no specific computational studies on the tautomerism of this compound have been identified in the literature.

Reaction Mechanism Elucidation via Transition State Calculations

Understanding how a chemical reaction proceeds requires identifying the transition state—the highest energy point on the reaction pathway. Computational chemistry allows for the calculation of the geometry and energy of these fleeting structures. This information is critical for determining reaction rates and validating proposed mechanisms, such as those in cyclization or substitution reactions involving the isoxazole ring. nih.gov Research on related heterocyclic systems often employs these methods, but specific transition state calculations for reactions involving this compound are not documented in the searched scientific papers.

Conformational Analysis and Molecular Dynamics Simulations

The ethyl ester group of the molecule is flexible, allowing for different spatial orientations or conformations. Conformational analysis, often coupled with molecular dynamics (MD) simulations, is used to identify the most stable conformers and to understand the molecule's dynamic behavior over time. researchgate.net These studies are important for understanding how the molecule might interact with biological targets. Specific conformational analysis or MD simulation data for this compound is not present in the reviewed literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods can predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. mdpi.com The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. While experimental NMR data for related isomers are available, predicted NMR data for this compound are absent from the literature reviewed. rsc.orgrsc.org

Applications As a Synthetic Building Block and Precursor in Organic Synthesis

Role in the Synthesis of Fused and Complex Heterocyclic Systems

The strategic placement of amino and carboxylate functionalities on the 1,2-oxazole core of ethyl 4-amino-1,2-oxazole-3-carboxylate makes it a candidate for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile, while the ester can either participate in cyclization reactions or be modified for subsequent transformations.

Although specific examples detailing the use of the 4-amino-1,2-oxazole-3-carboxylate isomer are not extensively documented in readily available literature, the general reactivity of related amino-oxazole systems provides a basis for its potential applications. For instance, analogous compounds like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are known to undergo heterocyclization reactions to form pyrazoles, isoxazoles, and pyridazines. researchgate.net Similarly, the reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with aminoazoles leads to the formation of fused researchgate.netnih.govoxazolo[5,4-d]pyrimidine derivatives. growingscience.com These examples suggest that this compound could potentially be utilized in similar condensation and cyclization strategies to access novel fused heterocyclic scaffolds. The key would be the selection of appropriate reaction partners that can react with both the amino and the modified carboxylate groups to build a new ring system onto the oxazole (B20620) core.

Precursor for Polyfunctionalized Oxazole Derivatives

The inherent functionalities of this compound serve as handles for further chemical modifications, enabling its use as a precursor for a variety of polyfunctionalized oxazole derivatives. The amino group can undergo a range of reactions, including acylation, alkylation, and diazotization, to introduce diverse substituents at the 4-position. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.

For example, a related compound, ethyl 2-chlorooxazole-4-carboxylate, has been demonstrated as a versatile intermediate for synthesizing variously substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions. nih.gov This methodology allows for the creation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles. nih.gov While the starting material is different, the principle of using a functionalized oxazole to build complexity is transferable. The amino group of this compound could be transformed into a leaving group, such as a diazonium salt, which could then be displaced by various nucleophiles to introduce new functionalities at the 4-position, thus generating polyfunctionalized oxazole derivatives.

Utilization in Multi-Step Organic Syntheses for Non-Biologically Active Targets

The application of this compound extends to its role as a building block in multi-step organic syntheses aimed at creating complex organic molecules that are not necessarily biologically active. Its bifunctional nature allows for sequential or orthogonal transformations, making it a useful component in the assembly of larger, non-natural products.

The synthesis of complex molecules often relies on the availability of versatile starting materials that can be elaborated in a controlled manner. While specific total syntheses employing this exact isomer are not prominently reported, the principles of retrosynthetic analysis suggest its potential utility. The oxazole ring can be a stable core upon which a larger molecular framework is constructed. For instance, in the synthesis of complex natural products or novel materials, a highly substituted oxazole unit derived from this precursor could be a key intermediate. The amino and ester groups provide the necessary handles to connect it to other parts of the target molecule through standard organic reactions.

Application in the Synthesis of Ligands for Catalysis

The nitrogen and oxygen atoms within the oxazole ring, along with the exocyclic amino group, present potential coordination sites for metal ions, making this compound a candidate for the synthesis of novel ligands for catalysis. By modifying the amino and carboxylate groups, it is possible to design and synthesize ligands with specific steric and electronic properties tailored for various catalytic applications.

For example, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate has been shown to be an efficient method to access (hetero)aryloxazoles, which can serve as precursors to more complex ligand systems. acs.org While this example does not involve the 4-amino substituent, it highlights the utility of the oxazole-4-carboxylate scaffold in forming carbon-carbon bonds, a key step in the synthesis of many ligands. The amino group in this compound could be functionalized with phosphine, pyridine (B92270), or other coordinating moieties to create bidentate or tridentate ligands. The ester group could also be modified to tune the electronic properties of the resulting metal complex.

Potential Roles in Advanced Materials Science

Incorporation into Polymer Architectures and Macromolecular Design

There is no available research demonstrating the use of ethyl 4-amino-1,2-oxazole-3-carboxylate as a monomer or functional component in the design of polymers or macromolecules. The presence of a primary amino group and an ethyl ester suggests potential for polymerization, for instance, through polycondensation to form polyamides or polyimides. However, no studies have been published that explore these possibilities or characterize the resulting materials.

Photophysical Properties and Precursors for Optoelectronic Materials

An evaluation of the photophysical properties (such as absorption and emission spectra) of this compound is absent from published research. Consequently, its potential as a precursor or component for optoelectronic materials, which would depend on properties like fluorescence, charge transport capabilities, and thermal stability, remains entirely unexplored and undocumented. While some heterocyclic compounds are investigated for these applications, this specific isoxazole (B147169) derivative has not been a target of such research.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of highly substituted and functionalized isoxazoles often relies on catalytic transformations. While traditional methods may use stoichiometric reagents, emerging research is heavily focused on the development of more efficient and selective catalytic systems.

Recent Detailed Research Findings:

Metal-Catalyzed Cycloadditions: The [3+2] cycloaddition of nitrile oxides with alkynes is a fundamental method for isoxazole (B147169) synthesis. organic-chemistry.orgeresearchco.com Modern research is exploring the use of various metal catalysts, such as copper(I), to control the regioselectivity of this reaction, which is crucial for obtaining specific isomers like the 3,4-disubstituted pattern. eresearchco.com For instance, copper-catalyzed cycloadditions have been shown to reliably produce 3,4-disubstituted isoxazoles. organic-chemistry.org

Palladium and Nickel Catalysis for Cross-Coupling: For the synthesis of complex, multi-substituted oxazoles, palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are being employed to introduce diverse substituents onto a pre-formed oxazole (B20620) ring. beilstein-journals.org A one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed that combines an initial oxazole formation with a subsequent Ni-catalyzed Suzuki–Miyaura coupling, allowing for the introduction of a wide variety of commercially available boronic acids. beilstein-journals.org

Gold-Catalyzed Cycloisomerization: Gold catalysts have emerged as powerful tools for the synthesis of isoxazoles through the cycloisomerization of α,β-acetylenic oximes. This methodology offers a route to 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org

Future work in this area will likely focus on developing catalysts that are more sustainable (e.g., based on earth-abundant metals), operate under milder conditions, and provide even higher levels of stereoselectivity and regioselectivity. For a molecule like ethyl 4-amino-1,2-oxazole-3-carboxylate, a key challenge would be to develop a catalytic system that can tolerate the amino and ester functional groups while selectively forming the desired 1,2-oxazole regioisomer.

Exploration of Unconventional Reactivity Profiles

Understanding and exploiting the unique reactivity of the isoxazole core and its substituents is crucial for developing novel synthetic routes and applications. The electronic nature of the 1,2-oxazole ring, with its electron-deficient character, influences the reactivity of attached functional groups.

Recent Detailed Research Findings:

Reactivity of Amino-Substituted Azoles: Studies on related C-amino-1,2,4-triazoles have shown that the nucleophilicity of the ring nitrogens and the exocyclic amino group can be modulated. nih.gov Computational and experimental studies indicate that the site of electrophilic attack (on the ring nitrogen versus the amino group) can be influenced by the hardness or softness of the electrophile. nih.gov This type of understanding is directly applicable to 4-amino-isoxazoles, where the interplay between the amino group and the isoxazole ring will govern its reactivity in further functionalization reactions.

Photochemical Transposition: A continuous flow photochemical process has been developed to directly convert isoxazoles into their oxazole isomers. acs.org This transformation opens up new synthetic pathways and allows for the creation of diverse oxazole products from readily available isoxazoles. acs.org

Ring-Opening and Rearrangement Reactions: Isoxazoles can undergo various ring-opening and rearrangement reactions, providing access to other important classes of compounds. This reactivity can be triggered by various reagents and conditions, offering synthetic versatility.

Future research will likely delve deeper into the substituent effects on the isoxazole ring's stability and reactivity. For this compound, exploring the reactivity of the C4-amino group (e.g., in acylation, alkylation, or diazotization reactions) and the C3-ester (e.g., in hydrolysis, amidation, or reduction) would be essential for its use as a synthetic building block.

Advancement of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. This involves the use of safer solvents, minimizing waste, reducing energy consumption, and employing renewable resources.

Recent Detailed Research Findings:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the synthesis of various oxazole and oxadiazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.gov This technique has been used in the cyclization-oxidation reaction of acyl hydrazones to form 1,3,4-oxadiazoles in a solvent-free medium. nih.gov

Electrochemical Synthesis: An electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides has been reported for the synthesis of oxazoles. rsc.org This method avoids the use of transition metals and toxic oxidants, making it a more sustainable approach. rsc.org

Use of Greener Solvents: Research is ongoing to replace hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids. nih.gov Ionic liquids, due to their ability to efficiently absorb microwave irradiation, are particularly promising for microwave-assisted synthesis. nih.gov

Metal-Free Synthesis: There is a significant drive to develop metal-free synthetic routes for isoxazoles to avoid the cost, toxicity, and contamination issues associated with metal catalysts. rsc.org

The future synthesis of this compound would ideally be designed with these green principles in mind. This could involve, for example, a one-pot synthesis in an aqueous medium or a solvent-free microwave-assisted reaction.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, enabling faster reaction optimization, improved safety, and scalable on-demand production.

Recent Detailed Research Findings:

Continuous Flow Synthesis of Isoxazoles: Multistep flow processes have been developed for the synthesis of trisubstituted isoxazoles, telescoping several reaction steps (e.g., oximation, chlorination, and cycloaddition) into a continuous sequence. researchgate.net This approach allows for better control over reaction parameters, such as temperature and residence time, and can handle hazardous intermediates more safely. researchgate.net

Automated Synthesis of Heterocycle Libraries: Automated platforms are being used to generate large libraries of diverse heterocyclic compounds for drug discovery. researchgate.netnih.gov These systems can perform sequential reactions, purifications, and analyses, significantly accelerating the synthesis-testing cycle. researchgate.net Cartridge-based systems are also emerging, which simplify the process of performing common chemical transformations in an automated fashion. youtube.com

For a novel compound like this compound, flow chemistry could offer a safe and scalable route for its initial synthesis and exploration. Following its discovery, automated synthesis platforms could be employed to rapidly generate a library of derivatives for structure-activity relationship (SAR) studies.

Table of Related Compounds

Q & A

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) with catalytic properties?

  • Methodological Answer :
  • Ligand Design : Functionalize the carboxylate group to coordinate with metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}) .
  • Porosity Analysis : Use BET surface area measurements to assess MOF stability.
  • Catalytic Testing : Evaluate MOFs in model reactions (e.g., CO2_2 reduction ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.